Methyl 1-methoxy-2-naphthoate

説明

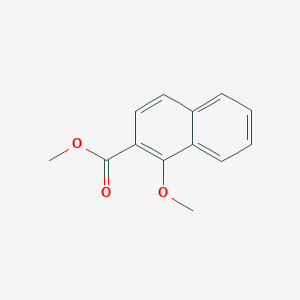

Structure

3D Structure

特性

IUPAC Name |

methyl 1-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYRLYKWULPUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405100 | |

| Record name | Methyl 1-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6039-59-4 | |

| Record name | Methyl 1-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Chemical Properties of Methyl 1-methoxy-2-naphthoate

Introduction

Methyl 1-methoxy-2-naphthoate, an aromatic ester, serves as a significant intermediate in synthetic organic chemistry. Its unique structural framework, featuring a naphthalene core substituted with both an electron-donating methoxy group and an electron-withdrawing methyl ester group, imparts a distinct reactivity profile. This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in complex synthetic endeavors, such as the preparation of naphthopyran derivatives.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of Methyl 1-methoxy-2-naphthoate are crucial for its handling, purification, and application in various reaction conditions. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6039-59-4 | [1][2] |

| Molecular Formula | C₁₃H₁₂O₃ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| Boiling Point | 320 °C (lit.) | [1][2] |

| Density | 1.17 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n²⁰/D) | 1.603 (lit.) | [1] |

| SMILES | COC(=O)c1ccc2ccccc2c1OC | [2] |

| InChIKey | IKYRLYKWULPUNA-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

The structural features of Methyl 1-methoxy-2-naphthoate can be unequivocally confirmed through a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic, methoxy, and ester methyl protons.

-

Aromatic Protons (δ 7.0-8.5 ppm): The six protons on the naphthalene ring will appear as a series of complex multiplets in this region. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the methoxy and ester substituents.

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methoxy group attached to the naphthalene ring are expected to appear as a sharp singlet.

-

Ester Methyl Protons (-COOCH₃, δ ~3.8 ppm): The three protons of the methyl ester group will also present as a sharp singlet, typically slightly downfield from the ether methoxy group.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation.

-

Carbonyl Carbon (C=O, δ ~168 ppm): The ester carbonyl carbon will resonate significantly downfield.

-

Aromatic Carbons (δ 110-158 ppm): The ten carbons of the naphthalene ring will show multiple signals in this range. The carbon attached to the methoxy group (C1) will be shifted downfield due to the oxygen's electronegativity, while other carbons will be influenced by the combined electronic effects of the substituents.

-

Methoxy Carbon (-OCH₃, δ ~56 ppm): The carbon of the ether methoxy group.

-

Ester Methyl Carbon (-COOCH₃, δ ~52 ppm): The carbon of the ester methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .

-

C-O Stretch (Ether & Ester): Strong bands will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.[3]

-

Aromatic C=C Stretch: Multiple medium to weak bands will be observed in the 1600-1650 cm⁻¹ region.[3]

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[3]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight would be observed at m/z = 216.24. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59).

Synthesis and Reactivity

Synthesis Pathway

Methyl 1-methoxy-2-naphthoate is typically synthesized via the esterification of its corresponding carboxylic acid, 1-methoxy-2-naphthoic acid. This precursor can be prepared from 1-methoxynaphthalene through metallation followed by carboxylation. The overall synthetic workflow is a robust and reliable method for accessing this key intermediate.

Caption: Synthesis of Methyl 1-methoxy-2-naphthoate.

Experimental Protocol: Fischer Esterification of 1-Methoxy-2-naphthoic acid

This protocol describes a standard laboratory procedure for the synthesis of Methyl 1-methoxy-2-naphthoate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methoxy-2-naphthoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-3 drops) to the solution. The causality here is that the strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Workup: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step is critical for safety and to facilitate the extraction of the ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by column chromatography or recrystallization to yield pure Methyl 1-methoxy-2-naphthoate.

Chemical Reactivity

The reactivity of Methyl 1-methoxy-2-naphthoate is governed by its three main components: the naphthalene ring, the methoxy group, and the methyl ester group.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed back to 1-methoxy-2-naphthoic acid under either acidic or basic (saponification) conditions. This reversibility is a key aspect of its utility in protecting group strategies.

-

Reduction: The ester functionality can be reduced to a primary alcohol (1-methoxy-2-naphthalenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens pathways to other functionalized naphthalene derivatives.

-

Electrophilic Aromatic Substitution: The naphthalene ring is susceptible to electrophilic attack. The methoxy group is a powerful activating, ortho, para-directing group, while the methyl ester is a deactivating, meta-directing group. The regiochemical outcome of substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) will be a complex interplay of these directing effects, steric hindrance, and the inherent reactivity of the different positions on the naphthalene core. Research on related systems like 1-halo-2-methoxy naphthalene shows that acylation can occur at the C6 and C8 positions.[4]

Applications in Research and Development

Methyl 1-methoxy-2-naphthoate is primarily valued as a synthetic precursor. Its documented applications include:

-

Synthesis of Naphthopyrans: It is used to synthesize precursors for naphthopyran derivatives and (3,4-dihydro-3,3-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione).[1] These classes of compounds are of interest in materials science and medicinal chemistry.

-

Analog Synthesis in Drug Discovery: While direct biological data on this specific molecule is limited, structurally related compounds have shown significant activity. For instance, the analog Methyl-1-hydroxy-2-naphthoate has demonstrated anti-inflammatory effects by suppressing NF-κB and MAPK signaling pathways in macrophages.[5] This highlights the potential of the 1-substituted-2-naphthoate scaffold as a template for designing new therapeutic agents. The metabolism of related methylnaphthalenes involves oxidation, primarily at the methyl group, but also on the aromatic ring, which is a critical consideration in drug design for predicting metabolic fate and potential toxicity.[6]

Conclusion

Methyl 1-methoxy-2-naphthoate is a versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis is straightforward, and its reactivity is dictated by the interplay of its ester and methoxy functional groups on the robust naphthalene scaffold. For researchers in synthetic chemistry and drug development, this compound offers a reliable starting point for the construction of more complex molecular architectures, particularly in the realm of heterocyclic and polycyclic aromatic systems.

References

-

methyl 1-methoxy-2-naphthoate - Stenutz. (n.d.). Retrieved January 21, 2026, from [Link]

-

1-Methoxy-2-methylnaphthalene | C12H12O | CID 10997508 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

2-METHOXY-1-NAPHTHOIC ACID | CAS#:947-62-6 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]

-

Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed. (2011). Retrieved January 21, 2026, from [Link]

-

Synthesis of Methyl 6-hydroxy-2-naphthoate - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]

-

Naphthalene, 2-methoxy- - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (n.d.). Retrieved January 21, 2026, from [Link]

-

Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - Agency for Toxic Substances and Disease Registry | ATSDR. (2020). Retrieved January 21, 2026, from [Link]

-

Reaction of 1-halo-2-methoxy naphthalene (2 mmol) with acylchlorides (2... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. METHYL 1-METHOXY-2-NAPHTHOATE | 6039-59-4 [chemicalbook.com]

- 2. methyl 1-methoxy-2-naphthoate [stenutz.eu]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

A Comprehensive Technical Guide to Methyl 1-methoxy-2-naphthoate: Structure, Isomerism, and Synthetic Insights

Executive Summary: This guide provides an in-depth analysis of methyl 1-methoxy-2-naphthoate, a key aromatic ester and synthetic intermediate. We will dissect its core structural features, explore the rich landscape of its positional isomers, and present a detailed, field-proven protocol for its synthesis. Tailored for researchers and professionals in drug development, this document emphasizes the causality behind methodological choices and grounds all claims in authoritative references. The discussion extends to the compound's relevance as a precursor for complex molecules, such as naphthopyrans, and its structural relationship to other bioactive scaffolds, offering a comprehensive resource for chemists and pharmacologists.

The Core Compound: Methyl 1-methoxy-2-naphthoate

Introduction to Naphthalene Derivatives

Naphthalene-based scaffolds are privileged structures in medicinal chemistry and materials science. The rigid, planar, and lipophilic nature of the fused ring system provides an excellent platform for constructing molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. The introduction of substituents, such as methoxy and ester groups, modulates the electronic properties and steric profile of the naphthalene core, influencing its reactivity, solubility, and pharmacological activity. Methyl 1-methoxy-2-naphthoate serves as a quintessential example of such a functionalized naphthalene, acting not as an end-product itself, but as a valuable building block in multi-step syntheses.[1][2]

Structural Formula and Physicochemical Properties

Methyl 1-methoxy-2-naphthoate is an aromatic ester with the chemical formula C13H12O3.[3][4] Its structure consists of a naphthalene ring system where a methoxy group (-OCH₃) is attached at the C1 position and a methyl ester group (-COOCH₃) is at the C2 position. The systematic IUPAC name is methyl 1-methoxynaphthalene-2-carboxylate.

The selection of this substitution pattern is often deliberate in synthetic design. The C1 (alpha) position is electronically distinct from the C2 (beta) position, and the interplay between the electron-donating methoxy group and the electron-withdrawing ester group significantly influences the reactivity of the aromatic ring toward further functionalization.

Table 1: Physicochemical Properties of Methyl 1-methoxy-2-naphthoate

| Property | Value | Source |

| CAS Number | 6039-59-4 | [1][3][4] |

| Molecular Formula | C13H12O3 | [3][4] |

| Molecular Weight | 216.24 g/mol | [3][4] |

| Boiling Point | 320 °C (lit.) | [1] |

| Density | 1.17 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.603 (lit.) | [1] |

| SMILES | COC(=O)c1ccc2ccccc2c1OC | [3][4] |

| InChIKey | IKYRLYKWULPUNA-UHFFFAOYSA-N | [3][4] |

The Landscape of Isomerism

Principles of Positional Isomerism in Disubstituted Naphthalenes

Constitutional isomerism, particularly positional isomerism, is a critical concept for naphthalene derivatives.[5][6] Unlike a simple benzene ring where all monosubstituted positions are equivalent, the naphthalene core has two distinct types of positions: alpha (1, 4, 5, 8) and beta (2, 3, 6, 7). When two different substituents are introduced, the number of possible positional isomers expands significantly. Each isomer possesses a unique electronic and steric environment, leading to different physical properties (e.g., melting point, solubility) and chemical reactivity. Understanding this isomeric diversity is paramount for unambiguous substance identification and for designing selective synthetic routes.

Key Positional Isomers of Methyl Methoxy-naphthoate

The relationship between methyl 1-methoxy-2-naphthoate and its other positional isomers is crucial for researchers to understand, especially when dealing with reaction mixtures or designing purification strategies. The diagram below illustrates some of the possible arrangements of the methoxy and methyl ester groups on the naphthalene scaffold.

Caption: Positional isomers of methyl methoxy-naphthoate.

Comparative Analysis of Isomer Properties

The subtle changes in substituent position lead to marked differences in physical properties, which are critical for separation and characterization. For instance, the melting point is highly sensitive to the molecule's ability to pack into a crystal lattice, which is directly affected by its symmetry and intermolecular forces.

Table 2: Comparison of Selected Methyl Methoxy-naphthoate Isomers

| Compound Name | CAS Number | Melting Point (°C) | Key Distinguishing Feature |

| Methyl 1-methoxy-2-naphthoate | 6039-59-4 | Not specified, liquid at RT | Substituents are adjacent on different rings. |

| Methyl 3-methoxy-2-naphthoate | 13041-60-6 | 48-51 | [7][8] |

| Methyl 6-methoxy-2-naphthoate | 24709-47-3 | 130 | [9] |

| Methyl 6-methoxy-1-naphthoate | 61109-48-6 | Not specified | Substituents are on opposite rings. |

This data underscores the importance of rigorous analytical confirmation (e.g., 2D-NMR, X-ray crystallography) to ensure the correct isomer has been synthesized or isolated.

Synthesis and Methodologies

Retrosynthetic Rationale

A common and reliable strategy for synthesizing esters is the Fischer esterification of the corresponding carboxylic acid. This approach is favored for its use of readily available and inexpensive reagents (an alcohol and a strong acid catalyst). The retrosynthetic analysis for methyl 1-methoxy-2-naphthoate is therefore straightforward: the target molecule is disconnected at the ester bond, leading back to 1-methoxy-2-naphthoic acid and methanol. The precursor acid can itself be prepared from 1-methoxynaphthalene.

Experimental Protocol: Synthesis of Methyl 1-methoxy-2-naphthoate

This protocol details the Fischer esterification of 1-methoxy-2-naphthoic acid. It is a self-validating system that includes in-process checks and a robust purification procedure.

Materials and Reagents:

-

1-Methoxy-2-naphthoic acid (1.0 eq)

-

Anhydrous Methanol (20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 drops per gram of acid)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

-

Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methoxy-2-naphthoic acid (e.g., 5.0 g, 24.7 mmol).

-

Reagent Addition: Add anhydrous methanol (e.g., 125 mL). Stir the mixture until the acid is fully dissolved. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 6-8 drops) to the solution. Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 12-24 hours. The progress of the reaction should be monitored. Self-Validation: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate solvent system). The starting material (acid) will have a lower Rf value than the product (ester), which is less polar. The reaction is complete when the spot corresponding to the starting acid has disappeared.

-

Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with diethyl ether (or ethyl acetate, ~100 mL).

-

Aqueous Extraction: Transfer the solution to a separatory funnel. Carefully wash the organic layer sequentially with:

-

Water (2 x 50 mL)

-

Saturated NaHCO₃ solution (2 x 50 mL) until effervescence ceases. Causality Note: This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

-

Brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic layer and break any emulsions.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and wash it with a small amount of fresh solvent.

-

Solvent Removal and Purification: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product. The product, if not sufficiently pure, can be further purified by flash column chromatography on silica gel.

Workflow Visualization

Caption: Workflow for the synthesis of methyl 1-methoxy-2-naphthoate.

Applications in Research and Drug Development

While methyl 1-methoxy-2-naphthoate itself is not typically a final drug product, its utility as a chemical intermediate is significant.

-

Precursor for Naphthopyrans: The compound may be used to synthesize precursors required for the preparation of naphthopyran derivatives.[1][2] Naphthopyrans are a class of heterocyclic compounds that have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties.

-

Structural Analogy to Bioactive Scaffolds: The methoxy-ester substituted aromatic core is a common motif in pharmacologically active molecules. For instance, methyl-1-hydroxy-2-naphthoate, a closely related derivative, has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing NF-κB and MAPK signaling pathways.[10] Furthermore, scaffolds like methyl 4-amino-2-methoxybenzoate (a benzene analog) are crucial intermediates in the synthesis of multi-kinase inhibitors such as Lenvatinib, which is used in cancer therapy.[11] The synthetic methodologies and chemical intuition developed from working with methyl 1-methoxy-2-naphthoate are directly transferable to these more complex, high-value targets.

Conclusion

Methyl 1-methoxy-2-naphthoate is more than a simple entry in a chemical catalog; it is a versatile platform for chemical innovation. A thorough understanding of its structure, the distinct properties of its isomers, and reliable synthetic protocols are essential for any researcher leveraging naphthalene chemistry. This guide provides the foundational knowledge and practical insights required to confidently utilize this compound in synthetic campaigns, particularly those aimed at the discovery and development of novel therapeutics. The principles of isomerism and the logic of the synthetic protocol discussed herein are broadly applicable, serving as a valuable reference for a wide range of chemical research endeavors.

References

- Stenutz, R.

- ChemicalBook.

- Stenutz, R.

- Cenmed Enterprises.

- Stenutz, R.

- Sigma-Aldrich. 1-Methoxy-2-naphthoic acid 97. Sigma-Aldrich.

- LookChem.

- ChemicalBook.

- Zhang, J. Y., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways.

- BenchChem.

- Chemistry Stack Exchange. Is 1-methoxy-2-methylpropane a positional isomer of 2-methoxy-2-methylpropane?. Chemistry Stack Exchange.

- Echemi. Is 1-methoxy-2-methylpropane a positional isomer of 2-methoxy-2-methylpropane?. Echemi.

Sources

- 1. METHYL 1-METHOXY-2-NAPHTHOATE | 6039-59-4 [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. methyl 1-methoxy-2-naphthoate [stenutz.eu]

- 4. methyl 1-methoxy-2-naphthoate [stenutz.eu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. 错误页 [amp.chemicalbook.com]

- 9. methyl 6-methoxy-2-naphthoate [stenutz.eu]

- 10. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physical Characteristics of Methyl 1-methoxy-2-naphthoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Properties of Methyl 1-methoxy-2-naphthoate

The physical state and thermal transition points of a compound are fundamental parameters that influence its storage, reaction conditions, and purification strategies.

| Physical Property | Value | Source(s) |

| Boiling Point | 320 °C (lit.) | [1][2][3] |

| Melting Point | Not available | [4] |

Note: "lit." indicates a value obtained from scientific literature and chemical supplier databases.

The high boiling point of Methyl 1-methoxy-2-naphthoate suggests that it is a relatively non-volatile compound under standard conditions, a critical consideration for high-temperature reactions and distillation-based purification methods. The absence of a reported melting point in readily accessible safety and technical data sheets indicates that it may be a liquid at ambient temperatures or that this specific parameter has not been widely determined and reported.[4]

Experimental Determination of Physical Characteristics

To ensure the purity and identity of Methyl 1-methoxy-2-naphthoate in a laboratory setting, experimental determination of its physical properties is paramount. The following section details the standard, field-proven methodologies for ascertaining the boiling and melting points of organic compounds.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound with a high boiling point like Methyl 1-methoxy-2-naphthoate, a micro-scale or distillation-based method is typically employed.

This method is suitable when a sufficient quantity of the sample is available and also serves as a means of purification.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus, ensuring all glassware is clean and dry. The apparatus consists of a distillation flask, a condenser, a receiving flask, and a thermometer placed appropriately to measure the temperature of the vapor.

-

Sample Placement: Place the Methyl 1-methoxy-2-naphthoate sample into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the distillation flask gently.

-

Observation: As the liquid heats, vapor will begin to rise and enter the condenser. The temperature reading on the thermometer will increase and then stabilize.

-

Data Recording: The constant temperature observed during the collection of the distillate is recorded as the boiling point of the substance.

Caption: Workflow for determining the boiling point using the distillation method.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, as impurities tend to depress and broaden the melting range. While a melting point for Methyl 1-methoxy-2-naphthoate is not cited, the following capillary method is the standard for its determination, should a solid sample be obtained.

This is the most common method for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation: Ensure the solid sample of Methyl 1-methoxy-2-naphthoate is finely powdered and completely dry.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Insertion: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the apparatus. For an unknown sample, a rapid initial heating can be done to approximate the melting point. Then, a second, more precise measurement should be performed with a slow heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Caption: Workflow for determining the melting point using the capillary method.

Conclusion

This technical guide provides the known boiling point of Methyl 1-methoxy-2-naphthoate and outlines the standard, validated procedures for the experimental determination of both its melting and boiling points. Adherence to these methodologies is crucial for ensuring the quality and consistency of this compound in research and manufacturing settings. The lack of a reported melting point in common chemical databases highlights the importance of experimental characterization for compounds that may not be extensively documented.

References

-

METHYL 1-METHOXY-2-NAPHTHOATE | 6039-59-4 - ChemicalBook.

-

Methyl 1-methoxy-2-naphthoate - Biosynth.

-

Methyl 1-methoxy-2-naphthoate 98 6039-59-4 - Sigma-Aldrich.

-

methyl 1-methoxy-2-naphthoate - Stenutz.

-

SAFETY DATA SHEET - Sigma-Aldrich.

Sources

Solubility Profile of Methyl 1-methoxy-2-naphthoate: A Technical Guide for the Research Scientist

This in-depth technical guide provides a comprehensive overview of the solubility profile of Methyl 1-methoxy-2-naphthoate, a key aromatic ester intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and offers a predicted solubility profile in common laboratory solvents.

Understanding the Molecule: Physicochemical Properties of Methyl 1-methoxy-2-naphthoate

Methyl 1-methoxy-2-naphthoate is an aromatic ester with the chemical formula C₁₃H₁₂O₃.[1] Its structure, characterized by a naphthalene core with methoxy and methyl ester functional groups, dictates its solubility behavior.

Key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Weight | 216.23 g/mol | [1] |

| Boiling Point | 320 °C (lit.) | [1] |

| Density | 1.17 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.603 (lit.) | [1] |

The presence of the ester and ether groups introduces polarity and potential for hydrogen bond acceptance, while the large naphthalene ring system imparts significant nonpolar character. This dual nature suggests that the solubility of methyl 1-methoxy-2-naphthoate will be highly dependent on the solvent's properties.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solid in a liquid is governed by the principle that "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For methyl 1-methoxy-2-naphthoate, we can anticipate the following:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar naphthalene core is expected to interact favorably with nonpolar solvents through van der Waals forces. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar ester and methoxy groups of the molecule. Good to moderate solubility is expected.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are capable of hydrogen bonding. While the oxygen atoms in the ester and methoxy groups can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. The large nonpolar surface area of the naphthalene ring is likely to dominate, leading to poor solubility in highly polar protic solvents like water. Solubility is expected to increase in less polar alcohols like ethanol and methanol compared to water.

Predicted Solubility Profile of Methyl 1-methoxy-2-naphthoate

Based on the theoretical principles discussed, the following table presents a predicted qualitative solubility profile of methyl 1-methoxy-2-naphthoate in a range of common laboratory solvents at ambient temperature.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large nonpolar naphthalene ring outweighs the polarity of the ester and methoxy groups. |

| Methanol | Polar Protic | Slightly Soluble | The small alkyl chain of methanol allows for some interaction with the polar groups. |

| Ethanol | Polar Protic | Soluble | The increased nonpolar character of ethanol compared to methanol improves interaction with the naphthalene ring. |

| Acetone | Polar Aprotic | Soluble | Good balance of polarity to interact with the ester and methoxy groups and non-polar character. |

| Ethyl Acetate | Polar Aprotic | Soluble | Similar polarity to the solute, favoring dissolution. |

| Dichloromethane | Polar Aprotic | Soluble | Effective at dissolving moderately polar organic compounds. |

| Diethyl Ether | Nonpolar | Soluble | The nonpolar character aligns well with the naphthalene core. |

| Toluene | Nonpolar | Soluble | Aromatic stacking interactions between toluene and the naphthalene ring can enhance solubility. |

| Hexane | Nonpolar | Slightly Soluble | The polarity of the ester and methoxy groups may limit solubility in a highly nonpolar solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Determination of Solubility: Protocols and Methodologies

To empirically determine the solubility of methyl 1-methoxy-2-naphthoate, the equilibrium solubility method, often referred to as the shake-flask method, is the gold standard.[2][3] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

The Equilibrium Shake-Flask Method

This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is achieved.[2]

Protocol:

-

Preparation: Add an excess amount of crystalline methyl 1-methoxy-2-naphthoate to a series of vials, each containing a precise volume (e.g., 5 mL) of the selected laboratory solvent. The excess solid is crucial to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[2] The time to reach equilibrium can vary depending on the compound and solvent.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of methyl 1-methoxy-2-naphthoate in the diluted sample using a validated analytical technique such as:

-

Calculation: Calculate the solubility of methyl 1-methoxy-2-naphthoate in the solvent, typically expressed in mg/mL or mol/L.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Solvent Addition Method

An alternative approach is the solvent addition method, which can be faster than the shake-flask method.[7] This technique involves the continuous addition of a solvent to a known amount of the solute until a clear solution is observed.[7]

Protocol:

-

Initialization: Place a precisely weighed amount of methyl 1-methoxy-2-naphthoate into a thermostatted vessel.

-

Titration: Gradually add the solvent at a constant, slow rate while continuously stirring the mixture.

-

Endpoint Detection: The point at which the last solid particle dissolves is the clear point. This can be detected visually or by using a turbidity sensor.

-

Calculation: The solubility is calculated based on the initial mass of the solute and the volume of solvent added to reach the clear point.

Caption: Workflow for the Solvent Addition Solubility Determination.

Conclusion

The solubility of methyl 1-methoxy-2-naphthoate is a critical parameter for its effective use in chemical synthesis and product formulation. While experimental data is paramount, a strong theoretical understanding of its physicochemical properties allows for a reliable prediction of its solubility behavior in a variety of common laboratory solvents. This guide provides both the predicted solubility profile and the robust, validated methodologies required for its empirical determination, empowering researchers to confidently handle and utilize this important chemical intermediate.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- National Center for Biotechnology Information. (n.d.). Methyl 2-naphthoate. PubChem.

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- National Center for Biotechnology Information. (n.d.). 1-Methoxy-2-methylnaphthalene. PubChem.

- Sigma-Aldrich. (n.d.). 1-Methoxy-2-naphthoic acid 97.

- Chemsrc. (n.d.). 2-METHOXY-1-NAPHTHOIC ACID | CAS#:947-62-6.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). METHYL 1-METHOXY-2-NAPHTHOATE | 6039-59-4.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- LibreTexts. (2023). Solubility of Organic Compounds.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.

- University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition.

- Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- PENTA. (2023). 1-methoxy-2-propanol - SAFETY DATA SHEET.

- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-Naphthoic Acid. PubChem.

Sources

- 1. METHYL 1-METHOXY-2-NAPHTHOATE | 6039-59-4 [chemicalbook.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

The Emerging Therapeutic Potential of Substituted Naphthoate Esters: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Foreword

In the landscape of medicinal chemistry, the naphthalene scaffold remains a cornerstone for the development of novel therapeutics. While much attention has been paid to naphthoquinones, a closely related and equally promising class of compounds—substituted naphthoate esters—is gaining traction. These compounds, characterized by a naphthalene ring system with a carboxylate ester functional group, offer a unique combination of structural rigidity, lipophilicity, and synthetic tractability. This guide provides a deep dive into the current understanding of the biological activities of substituted naphthoate esters, offering field-proven insights into their therapeutic potential, mechanisms of action, and the experimental frameworks required for their evaluation. We will explore the causality behind their bioactivity, from anticancer and antimicrobial effects to potent anti-inflammatory responses, providing researchers and drug development professionals with a robust foundation for future discovery.

The Naphthoate Ester Scaffold: An Overview

Substituted naphthoate esters are derivatives of naphthoic acid. The core structure consists of a naphthalene bicyclic aromatic system attached to a carbonyl group, which is then esterified with an alcohol. The true potential of this scaffold lies in its susceptibility to chemical modification. Substituents at various positions on the naphthalene ring—such as hydroxyl (-OH), methoxy (-OCH₃), amino (-NH₂), and halogens—can dramatically alter the molecule's electronic properties, steric profile, and ultimately, its biological activity. This synthetic versatility allows for the fine-tuning of compounds to enhance potency, selectivity, and pharmacokinetic properties.

Key Biological Activities and Mechanisms of Action

Naphthoate esters and their immediate precursors have demonstrated a compelling range of biological activities. The following sections detail their most significant therapeutic potentials, supported by quantitative data and mechanistic insights.

Anti-Inflammatory Activity

Inflammation is a critical physiological response, but its dysregulation is central to numerous chronic diseases. Substituted naphthoate esters have emerged as potent modulators of inflammatory pathways.

Field Insights: The primary mechanism for the anti-inflammatory effects of these compounds appears to be the suppression of pro-inflammatory mediators in activated macrophages. This is a crucial starting point for therapeutic development, as macrophages are key players in the inflammatory cascade.

One of the most well-characterized examples is Methyl-1-hydroxy-2-naphthoate (MHNA) . Studies have shown that MHNA significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition extends to critical pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1]

Further investigation into methyl 2-naphthoate derivatives isolated from Morinda officinalis corroborates these findings, with specific enantiomers demonstrating moderate but significant inhibition of NO production.[2][3]

Table 1: Anti-Inflammatory Activity of Selected Naphthoate Esters

| Compound/Derivative | Target/Assay | Cell Line | IC₅₀ Value (µM) | Source |

| Methyl 2-naphthoate (enantiomer 1a) | NO Production Inhibition | RAW264.7 | 41.9 | [2][3] |

| Methyl 2-naphthoate (enantiomer 3b) | NO Production Inhibition | RAW264.7 | 26.2 | [2][3] |

Mechanism of Action: Suppression of NF-κB and MAPK Signaling

The anti-inflammatory effects of MHNA are not merely symptomatic; they are rooted in the inhibition of core signaling pathways. MHNA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal kinases (JNK) and p38 MAPK.[1]

-

NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, IL-1β, IL-6). MHNA inhibits this process by preventing IκBα degradation and blocking NF-κB's nuclear translocation.[1]

-

MAPK Pathway: The JNK and p38 MAPK pathways are also activated by LPS and contribute to the inflammatory response. MHNA effectively decreases the phosphorylation—and thus the activation—of these kinases.[1]

By targeting these upstream signaling hubs, substituted naphthoate esters can orchestrate a broad-spectrum anti-inflammatory response.

Caption: A tiered approach for screening and characterizing the biological activities of novel compounds.

Protocol for Anticancer Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HepG2, A549, MCF-7) into a 96-well plate at a density of 5x10³ to 2x10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthoate ester compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into purple crystals.

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the naphthoate ester in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi directly in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the target microorganism (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture to achieve a final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should be run in parallel.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be quantified by reading the optical density at 600 nm.

Protocol for Anti-Inflammatory Screening: Griess Assay for Nitric Oxide

The Griess assay is a simple colorimetric method for detecting nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).

Principle: The Griess reagent converts nitrite into a purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Plate macrophage cells (e.g., RAW264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the naphthoate ester for 1-2 hours.

-

Induce Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, e.g., 1 µg/mL), and incubate for 24 hours.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Allow the color to develop for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample, thereby quantifying the inhibitory effect of the test compound on NO production.

Future Perspectives and Conclusion

The body of evidence, though still growing, strongly suggests that substituted naphthoate esters are a promising class of compounds for therapeutic development. Their demonstrated anti-inflammatory activity, coupled with the significant anticancer and antimicrobial potential of their close chemical relatives, marks them as a scaffold worthy of intensive investigation.

The path forward requires a systematic approach. Future research should focus on:

-

Expanding Chemical Libraries: Synthesizing diverse libraries of substituted naphthoate esters to build robust Structure-Activity Relationship (SAR) models for each biological target.

-

Direct Biological Evaluation: Conducting comprehensive screening of these ester libraries to generate direct cytotoxicity (IC₅₀) and antimicrobial (MIC) data.

-

In-Depth Mechanistic Studies: For lead compounds, elucidating precise molecular targets and pathways to understand the basis of their selectivity and potency.

As a self-validating system, the experimental protocols outlined in this guide provide the necessary framework to rigorously test these hypotheses. By combining rational chemical design with robust biological evaluation, the full therapeutic potential of substituted naphthoate esters can be unlocked, paving the way for a new generation of effective treatments for inflammatory diseases, cancer, and infectious diseases.

References

Sources

- 1. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 1-methoxy-2-naphthoate: Synthesis, Characterization, and Applications

Introduction

Methyl 1-methoxy-2-naphthoate is an aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of naphthoic acid, it serves as a valuable building block for the construction of more complex molecular architectures, including polycyclic aromatic compounds and potential pharmaceutical agents. The strategic placement of the methoxy and methyl ester functionalities on the naphthalene core allows for a diverse range of chemical transformations, making it a versatile intermediate for researchers and drug development professionals. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, and potential applications, grounded in established chemical principles and analogous experimental procedures.

Chemical Identity and Physicochemical Properties

A clear identification of a chemical compound is paramount for its successful application in research and development. The key identifiers and physicochemical properties of Methyl 1-methoxy-2-naphthoate are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 1-methoxy-2-naphthoate | Internal |

| CAS Number | 6039-59-4 | Internal |

| Molecular Formula | C₁₃H₁₂O₃ | Internal |

| Molecular Weight | 216.23 g/mol | Internal |

| Appearance | Predicted: White to off-white solid or oil | Inferred |

| Boiling Point | ~320 °C | Inferred |

| Density | ~1.17 g/cm³ | Inferred |

Synthesis of Methyl 1-methoxy-2-naphthoate

The synthesis of Methyl 1-methoxy-2-naphthoate can be approached through two primary retrosynthetic pathways, each offering distinct advantages depending on the availability of starting materials and desired reaction conditions.

Synthetic Strategy

The logical disconnection of the target molecule suggests two feasible synthetic routes:

-

Esterification of 1-methoxy-2-naphthoic acid: This is a direct and often high-yielding approach where the carboxylic acid is converted to its corresponding methyl ester.

-

Methylation of methyl 1-hydroxy-2-naphthoate: This route involves the initial formation of the methyl ester of 1-hydroxy-2-naphthoic acid, followed by the methylation of the hydroxyl group.

Below is a visual representation of these synthetic pathways.

A Technical Guide to the Thermochemical Properties and Stability of Methyl 1-methoxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 1-methoxy-2-naphthoate is a naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermochemical properties and thermal stability is paramount for its effective use, particularly in process development, safety assessment, and formulation. This technical guide provides a comprehensive overview of the key thermochemical parameters for methyl 1-methoxy-2-naphthoate, outlines the state-of-the-art experimental methodologies for their determination, and explores computational approaches to predict these properties. While direct experimental thermochemical data for this specific compound is not extensively available in the literature, this guide synthesizes information from related naphthalene derivatives to provide valuable insights and a framework for its characterization.

Introduction: The Significance of Thermochemical Data

In the realm of drug development and fine chemical synthesis, a molecule's energetic landscape dictates its behavior. Thermochemical data, such as the enthalpy of formation, enthalpy of vaporization, and bond dissociation energies, are fundamental to:

-

Reaction Engineering: Predicting reaction heats, ensuring thermal safety, and optimizing process conditions.

-

Polymorph and Crystal Engineering: Understanding the relative stabilities of different solid-state forms, which directly impacts solubility, bioavailability, and manufacturability.

-

Stability and Degradation: Assessing the intrinsic stability of a compound and predicting its degradation pathways under thermal stress.

-

Computational Modeling: Validating and refining computational models that can accelerate the discovery and development process.

Methyl 1-methoxy-2-naphthoate, with its substituted naphthalene core, presents a unique electronic and steric environment. The interplay between the methoxy and methyl ester functionalities influences its crystal packing, melting point, and overall stability.

Physicochemical and Thermochemical Properties

Table 1: Physical Properties of Methyl 1-methoxy-2-naphthoate

| Property | Value | Source |

| CAS Number | 6039-59-4 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | Inferred |

| Molecular Weight | 216.23 g/mol | Inferred |

| Melting Point | 127-128 °C | [1] |

| Boiling Point | 320 °C (lit.) | [1] |

| Density | 1.17 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.603 (lit.) | [1] |

In the absence of direct experimental data for the enthalpy of formation, we can draw comparisons with structurally related compounds to provide context. For instance, the standard solid enthalpy of formation (ΔfH°solid) of 2-methoxynaphthalene is reported as -97.9 ± 1.8 kJ/mol[2][3]. The addition of the methyl ester group at the 2-position would significantly alter this value.

Experimental Determination of Thermochemical Data

The acquisition of precise thermochemical data relies on meticulous experimental techniques. The following sections detail the gold-standard methodologies that would be employed to characterize methyl 1-methoxy-2-naphthoate.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined by measuring the energy of combustion (ΔcH°) using a bomb calorimeter[4][5].

Causality Behind Experimental Choices: The choice of bomb calorimetry stems from its ability to facilitate a complete and rapid combustion reaction under controlled conditions, allowing for the precise measurement of the heat released. The use of a well-characterized calibration substance, such as benzoic acid, is crucial for determining the heat capacity of the calorimeter, ensuring the accuracy of the measurement[6].

Self-Validating Protocol for Combustion Calorimetry:

-

Sample Preparation: A pellet of high-purity, crystalline methyl 1-methoxy-2-naphthoate (typically 0.5-1.0 g) is accurately weighed.

-

Bomb Assembly: The pellet is placed in a crucible within the bomb, and a fuse wire is positioned to ensure ignition. The bomb is then sealed and pressurized with approximately 30 atm of pure oxygen.

-

Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water within the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored with high precision as a function of time until it reaches a maximum and begins to cool.

-

Data Analysis: The corrected temperature rise is used, along with the heat capacity of the calorimeter, to calculate the heat of combustion. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Enthalpy of Vaporization via the Transpiration Method

The enthalpy of vaporization (ΔvapH°) is a measure of the energy required to transform a substance from a liquid or solid to a gaseous state. The transpiration method is a reliable technique for determining the vapor pressure of low-volatility compounds as a function of temperature, from which the enthalpy of vaporization can be derived using the Clausius-Clapeyron equation[7].

Causality Behind Experimental Choices: The transpiration method is favored for low-volatility solids like methyl 1-methoxy-2-naphthoate because it allows for the determination of very low vapor pressures by measuring the mass loss of the sample over time in a controlled stream of inert gas[8]. This is often more accurate than direct pressure measurements for such compounds.

Self-Validating Protocol for the Transpiration Method:

-

Sample Loading: A known mass of the sample is placed in a thermostatted saturator cell.

-

Gas Flow: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.

-

Saturation: The carrier gas becomes saturated with the vapor of the substance at the set temperature.

-

Condensation and Quantification: The vapor-laden gas stream is passed through a condenser where the vaporized substance is trapped. The amount of condensed material is determined gravimetrically or by a suitable analytical technique.

-

Varying Temperature: The experiment is repeated at several different temperatures.

-

Data Analysis: The vapor pressure at each temperature is calculated from the mass of the transported substance and the volume of the carrier gas. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R, where R is the gas constant.

Caption: Workflow for determining the enthalpy of vaporization via the transpiration method.

Thermal Stability Assessment

The thermal stability of a compound is crucial for its handling, storage, and processing. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal behavior of methyl 1-methoxy-2-naphthoate.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It can reveal the onset temperature of decomposition, the presence of residual solvents or water, and the formation of non-volatile decomposition products.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase transitions, as well as to identify exothermic decomposition events.

For substituted naphthalenes, thermal decomposition can be influenced by the nature and position of the substituents. The methoxy group, for instance, can affect the electron density of the aromatic system and potentially influence the decomposition pathways[9].

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful avenue for estimating thermochemical properties. Density Functional Theory (DFT) is a widely used method for this purpose[10][11][12].

Causality Behind Method Choice: DFT, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311G**), offers a good balance between computational cost and accuracy for organic molecules[10][11]. High-level composite methods like G3(MP2)//B3LYP can provide even more accurate predictions of gas-phase enthalpies of formation[13].

Typical Computational Workflow:

-

Structure Optimization: The 3D geometry of methyl 1-methoxy-2-naphthoate is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A high-level single-point energy calculation is often performed on the optimized geometry to obtain a more accurate electronic energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an appropriate isodesmic or atomization reaction scheme, where the energies of the reactants and products are calculated at the same level of theory.

Caption: A typical workflow for the computational prediction of thermochemical data using DFT.

Conclusion

While direct experimental thermochemical data for methyl 1-methoxy-2-naphthoate remains to be fully elucidated, this guide provides a robust framework for its characterization. By leveraging established experimental techniques like bomb calorimetry and the transpiration method, and complementing these with powerful computational approaches such as DFT, a comprehensive understanding of the energetic properties and thermal stability of this important naphthalene derivative can be achieved. Such data is indispensable for advancing its applications in research, drug development, and chemical manufacturing.

References

-

2-Methoxynaphthalene from 2-Naphthol. (2022). YouTube. Retrieved from [Link]

-

2-METHOXY-1-NAPHTHOIC ACID | CAS#:947-62-6. (n.d.). Chemsrc. Retrieved from [Link]

-

Naphthalene, 2-methoxy-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

1-Methoxynaphthalene | C11H10O | CID 16668. (n.d.). PubChem. Retrieved from [Link]

-

Vapor Pressure Measurements by Mass Loss Transpiration Method with a Thermogravimetric Apparatus. (2009). The Journal of Physical Chemistry B. Retrieved from [Link]

-

HEATS OF COMBUSTION AND FORMATION OF NAPHTHALENE, THE TWO METHYLNAPHTHALENES, cis AND trans- DECAHYDRONAPHTHALENE, AND RELATED COMPOUNDS1. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]

-

Spectroscopic and DFT investigations: Mesogenic alpha-Naphthyl derivatives with central cinnamate and ester linkages. (n.d.). ResearchGate. Retrieved from [Link]

-

Bomb Calorimetry: Heat of Combustion of Naphthalene. (2016). University of Washington. Retrieved from [Link]

-

Vapor Pressure Measurements by Mass Loss Transpiration Method with a Thermogravimetric Apparatus. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Chemical Properties of Naphthalene, 2-methoxy- (CAS 93-04-9). (n.d.). Cheméo. Retrieved from [Link]

-

Synthesis of Methyl 6-hydroxy-2-naphthoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021). Semantic Scholar. Retrieved from [Link]

-

1-Methoxy-2-methylnaphthalene | C12H12O | CID 10997508. (n.d.). PubChem. Retrieved from [Link]

-

Combustion calorimetry and the heats of combustion of cane sugar, benzoic acid, and naphthalene. (n.d.). NIST Technical Series Publications. Retrieved from [Link]

-

(PDF) Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Naphthalene and Azulene I: Semimicro Bomb Calorimetry and Quantum Mechanical Calculations. (n.d.). Journal of Chemical Education. Retrieved from [Link]

-

Understanding and Exploiting Transpiration Response to Vapor Pressure Deficit for Water Limited Environments. (2022). Frontiers. Retrieved from [Link]

-

Enthalpy of formation of methyl benzoate: calorimetry and consequences. (n.d.). ResearchGate. Retrieved from [Link]

-

Naphthalene, 1-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). MDPI. Retrieved from [Link]

-

Evaporation and Transpiration Basic Concepts. (n.d.). Hydrologic Engineering Center. Retrieved from [Link]

-

Naphthalene Combustion Energy Analysis. (n.d.). Scribd. Retrieved from [Link]

-

Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation of 6-methoxy-1-naphthoic acid, methyl esters. (n.d.). Google Patents.

-

Chamber-based system for measuring whole-plant transpiration dynamics. (2022). PMC - NIH. Retrieved from [Link]

-

(PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl 2-naphthoate | C12H10O2 | CID 137605. (n.d.). PubChem. Retrieved from [Link]

-

Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0001). (2009). Sci-Hub. Retrieved from [Link]

Sources

- 1. METHYL 1-METHOXY-2-NAPHTHOATE | 6039-59-4 [chemicalbook.com]

- 2. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 3. Naphthalene, 2-methoxy- (CAS 93-04-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemistry.montana.edu [chemistry.montana.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of Naphthoates: A Technical Guide to Quantum Chemical Calculations for Methyl 1-methoxy-2-naphthoate

Foreword: Bridging Theory and Therapeutic Application

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is both arduous and intricate. Naphthalene derivatives, a class of compounds with a rich history in medicinal chemistry, continue to be a focal point of research due to their diverse biological activities.[1][2] Among these, Methyl 1-methoxy-2-naphthoate and its analogs have emerged as compounds of interest, with studies on closely related structures like methyl 1-hydroxy-2-naphthoate revealing significant anti-inflammatory properties.[3][4] This technical guide serves as a comprehensive walkthrough for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential bioactivity of Methyl 1-methoxy-2-naphthoate. By harnessing the predictive power of computational chemistry, we can gain invaluable insights that accelerate the drug design and development process, moving beyond traditional trial-and-error methodologies towards a more rational, structure-driven approach.[5]

The Strategic Imperative for Computational Scrutiny

Before embarking on any computational study, it is paramount to establish a clear scientific objective. For Methyl 1-methoxy-2-naphthoate, our interest lies in its potential as a therapeutic agent, likely stemming from the observed anti-inflammatory activity of its hydroxy analog.[3] Quantum chemical calculations provide a microscopic lens through which we can understand the molecule's intrinsic properties that may govern its biological function. Key areas of investigation include:

-

Electronic Profile: Understanding the distribution of electrons within the molecule is fundamental. This influences how it will interact with biological targets.

-

Reactivity Mapping: Identifying regions of the molecule that are susceptible to nucleophilic or electrophilic attack can provide clues about its metabolic fate and potential for covalent interactions with receptors.

-

Spectroscopic Fingerprinting: Predicting spectroscopic properties allows for the validation of synthesized compounds and can aid in their characterization.

-

Conformational Landscape: While the naphthoate core is relatively rigid, the orientation of the methoxy and ester groups can influence its binding affinity to a target.

This guide will systematically address the computational protocols to explore these facets, providing a robust framework for the in-silico evaluation of this promising molecule.

Foundational Protocols: From Molecular Structure to Computational Readiness

The fidelity of any quantum chemical calculation is fundamentally dependent on the accuracy of the initial molecular structure. This section outlines the critical first steps in preparing Methyl 1-methoxy-2-naphthoate for in-silico analysis.

Molecular Structure Generation

The initial 3D coordinates of Methyl 1-methoxy-2-naphthoate can be generated using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and stereochemistry from the outset. The SMILES string for Methyl 1-methoxy-2-naphthoate is COC(=O)C1=C(OC)C=CC2=CC=CC=C21.

Geometry Optimization: Finding the Energetic Minimum

A molecule's geometry will naturally adopt the conformation with the lowest potential energy. Geometry optimization is a computational process that systematically alters the molecular structure to find this minimum energy state.[6]

Protocol for Geometry Optimization:

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for a wide range of chemical systems.[7] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for organic molecules.

-

Basis Set: A basis set is a set of mathematical functions used to describe the atomic orbitals. The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size, including diffuse functions (++) for describing lone pairs and p- and d-polarization functions for more accurate bonding descriptions.

-

Input Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt

-

Execution: The calculation is run until the forces on each atom are close to zero, and the structure has reached a stationary point on the potential energy surface.

Vibrational Frequency Analysis: Confirming a True Minimum

Following geometry optimization, a vibrational frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).[8][9]

Protocol for Vibrational Frequency Calculation:

-

Software: Same as for geometry optimization.

-

Method: B3LYP/6-311++G(d,p).

-

Input Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

Validation: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, and further geometry optimization is required.[9] The output of this calculation also provides the predicted infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Delving Deeper: Analysis of Electronic Structure and Reactivity

With a validated, optimized geometry, we can now probe the electronic properties of Methyl 1-methoxy-2-naphthoate that are pertinent to its potential biological activity.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity